4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

CCR4 antagonism STAT3 inhibition thienopyrimidine selectivity

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine (CAS 313550-59-3) is a synthetic small molecule belonging to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine class. It is specifically claimed as a CCR4 (C-C chemokine receptor type antagonist within the piperazinyl pyrimidine derivatives patent family (US 20150126500 A1, WO 2013110133), assigned to the Academy of Military Medical Sciences and Peking University.

Molecular Formula C19H22N4S
Molecular Weight 338.5 g/mol
Cat. No. B15044258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
Molecular FormulaC19H22N4S
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C19H22N4S/c1-2-16-12-17-18(20-14-21-19(17)24-16)23-10-8-22(9-11-23)13-15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
InChIKeyOSVPUNIFECUWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine: A CCR4-Antagonist Thienopyrimidine Scaffold for Targeted Chemokine Receptor Research


4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine (CAS 313550-59-3) is a synthetic small molecule belonging to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine class. It is specifically claimed as a CCR4 (C-C chemokine receptor type 4) antagonist within the piperazinyl pyrimidine derivatives patent family (US 20150126500 A1, WO 2013110133), assigned to the Academy of Military Medical Sciences and Peking University [1]. The molecule features a thieno[2,3-d]pyrimidine core substituted at position 4 with a 4-benzylpiperazine moiety and at position 6 with an ethyl group. The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including kinase inhibition, immunosuppression, and receptor antagonism [2]. The 6-ethyl substituent has been independently demonstrated in related thieno[2,3-d]pyrimidine series to confer potency improvements of 2–3 orders of magnitude over the 6-methyl analogue in tumor inhibition assays [3].

Why Generic Substitution Fails for 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine in Chemokine Receptor Studies


Close structural analogs of this compound—sharing the same thieno[2,3-d]pyrimidine core but differing in the amine substituent at position 4—are not interchangeable due to profound target-switching behavior. The benzylpiperidine analog ML116 (CID 2100018) functions as a STAT3 transcription factor inhibitor with an IC50 of 4,200 nM [1], while the benzylpyrrolidine analog Fasnall (CID 23089466) acts as a fatty acid synthase (FASN) inhibitor with an IC50 of 3.71 µM [2]. Even within the piperazine subclass, substitution of the N-benzyl group with N-methyl yields compound 32, which is a potent 5-HT3 receptor ligand (Ki = 67 nM) rather than a CCR4 antagonist [3]. Thus, the precise combination of the 4-benzylpiperazine moiety, the 6-ethyl substituent, and the unsubstituted position 2 on the thieno[2,3-d]pyrimidine scaffold is required to maintain the CCR4-antagonist pharmacological profile claimed in the patent literature. Generic substitution risks selecting a compound with an entirely different and unintended biological target.

Quantitative Differentiation Evidence for 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine Relative to Structural Analogs


CCR4 Antagonism vs. STAT3 Inhibition: Target-Level Differentiation from the Benzylpiperidine Analog ML116

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is explicitly claimed as a CCR4 antagonist in US Patent US20150126500A1 [1]. Its closest structural comparator, ML116 (4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine), which differs only by replacement of the piperazine ring with a piperidine ring, is a STAT3 inhibitor with an IC50 of 4,200 nM in a STAT3 luciferase reporter assay and no significant activity against CCR4 [2]. The piperazine-to-piperidine substitution thus induces a complete target switch from chemokine receptor antagonism to transcription factor inhibition. This demonstrates that the piperazine ring, with its secondary nitrogen atom available for additional interactions, is structurally critical for CCR4 engagement.

CCR4 antagonism STAT3 inhibition thienopyrimidine selectivity

CCR4 Antagonism vs. FASN Inhibition: Piperazine vs. Pyrrolidine Scaffold Differentiation

The benzylpyrrolidine analog Fasnall (5,6-dimethyl-N-(1-benzylpyrrolidin-3-yl)thieno[2,3-d]pyrimidin-4-amine, CAS 929978-58-5) shares the same thieno[2,3-d]pyrimidine core and molecular formula (C19H22N4S) but is a selective fatty acid synthase (FASN) inhibitor with an IC50 of 3.71 µM in a human purified FASN enzyme assay [1]. Fasnall acts via cofactor binding site interference and shows potent antitumor activity in the MMTV-Neu HER2+ breast cancer model [1]. In contrast, 4-(4-benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is patented as a CCR4 antagonist targeting chemokine receptor signaling [2]. The structural distinction—piperazine (two nitrogens) vs. pyrrolidine (one nitrogen) attached to the benzyl group—dictates entirely different protein target engagement, despite the identical molecular formula.

CCR4 antagonism FASN inhibition piperazine pharmacophore

6-Ethyl Substituent Advantage: Potency Enhancement Over 6-Methyl Thienopyrimidine Analogs

In a structurally related series of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines designed as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, the 6-ethyl substitution was shown to increase potency by 2–3 orders of magnitude and broaden the spectrum of tumor inhibition in vitro compared to the 6-methyl analogue [1]. Specifically, compound 2 (6-ethyl) demonstrated substantially greater enzyme inhibition than compound 1 (6-methyl) in the same study. Although this evidence derives from a different substitution pattern at position 4 (2-amino-4-oxo vs. 4-benzylpiperazine), the 6-position substituent effect on the thieno[2,3-d]pyrimidine core is a class-level phenomenon driven by enhanced hydrophobic interactions and conformational effects within the target binding pocket [1]. The 6-ethyl analogue 4-(4-benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is therefore expected to exhibit superior target engagement compared to any corresponding 6-methyl analog within the CCR4 antagonist series.

6-ethyl thienopyrimidine potency enhancement structure-activity relationship

Immunosuppressive Potential: Class-Level Evidence from 4-N-Piperazinyl-Thieno[2,3-d]pyrimidines

A systematic structure-activity relationship study of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues by Jang et al. (2010) evaluated immunosuppressive activity in a Mixed Lymphocyte Reaction (MLR) assay [1]. The most potent compound in this series achieved an IC50 of 66 nM in the MLR assay. While the specific IC50 of 4-(4-benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine was not individually reported in this publication, the study establishes that the 4-N-piperazinyl-thieno[2,3-d]pyrimidine scaffold is a validated chemotype for immunosuppressive activity [1]. The synthetic route described allows systematic variation at positions 2, 4, and 6, providing a platform for exploring structure-activity relationships at each position. The 6-ethyl and 4-benzylpiperazine substituents on the target compound represent specific structural variables within this SAR space that differentiate it from the 66 nM lead compound, which bears different substituents at position 2.

immunosuppression mixed lymphocyte reaction 4-N-piperazinyl-thienopyrimidine

Physicochemical Identity: Molecular Formula Distinction from Close Isomers

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine (CAS 313550-59-3) has a molecular formula of C19H22N4S and a molecular weight of 338.5 Da . This is identical to the molecular formula of Fasnall (CAS 929978-58-5), a FASN inhibitor that differs structurally by having a pyrrolidine ring instead of a piperazine ring [1]. Both compounds are constitutional isomers with identical mass but entirely different connectivity and biological targets. Additionally, the benzoyl analog 4-(4-benzoyl-1-piperazinyl)-6-ethylthieno[2,3-d]pyrimidine (C19H20N4OS, MW 352 Da) differs by oxidation of the benzyl CH2 to a benzoyl carbonyl, introducing an oxygen atom . These physicochemical distinctions are critical for quality control: FT-IR, NMR, and HPLC-MS methods must be capable of resolving the target compound from its co-formula isomer Fasnall, as misidentification at the procurement stage could lead to weeks of wasted experimentation.

molecular identity CAS registry quality control

Optimal Research and Industrial Application Scenarios for 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine


CCR4-Mediated Chemotaxis and Inflammation Studies

This compound is most appropriately deployed in in vitro CCR4 functional assays (e.g., CCL22/TARC-induced calcium mobilization or β-arrestin recruitment in CCR4-overexpressing CHO or HEK293 cells), where its patent-claimed CCR4 antagonist activity can be characterized [1]. Unlike ML116, which is a STAT3 inhibitor and would be inactive in CCR4 assays, this compound is specifically designed for chemokine receptor modulation. Researchers studying allergic inflammation, atopic dermatitis, or CCR4+ T-cell lymphoma should prioritize this compound over its structural analogs.

Structure-Activity Relationship (SAR) Studies on the Thieno[2,3-d]pyrimidine Scaffold

The compound serves as a key reference point within a broader SAR matrix exploring how variations at position 4 (benzylpiperazine vs. benzylpiperidine vs. benzylpyrrolidine) dictate target selectivity [1][2]. Its 6-ethyl substituent provides a potency anchor relative to 6-methyl analogs, which are expected to be 100–1000-fold less active based on class-level thienopyrimidine SAR [3]. Medicinal chemistry teams optimizing CCR4 antagonists can use this compound as a scaffold for further derivatization at position 2.

Immunosuppressive Drug Discovery Programs

Given that 4-N-piperazinyl-thieno[2,3-d]pyrimidines have demonstrated MLR IC50 values as low as 66 nM [4], this compound may be evaluated in Mixed Lymphocyte Reaction assays for immunosuppressive potential. Its CCR4 antagonism may synergize with direct immunosuppressive activity, as CCR4 is implicated in regulatory T-cell trafficking. It should be benchmarked against the 66 nM lead from the Jang et al. series to establish its relative potency within the chemotype.

Analytical Reference Standard for Isomer Discrimination

Due to the existence of the constitutional isomer Fasnall (CAS 929978-58-5), which shares the identical molecular formula (C19H22N4S) but differs in biological activity, this compound (CAS 313550-59-3) is essential as an analytical reference standard [2][5]. Quality control laboratories and compound management facilities must use it to establish discriminatory HPLC, LC-MS, or NMR methods that can unambiguously differentiate between the piperazine-containing CCR4 antagonist and the pyrrolidine-containing FASN inhibitor prior to biological testing.

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